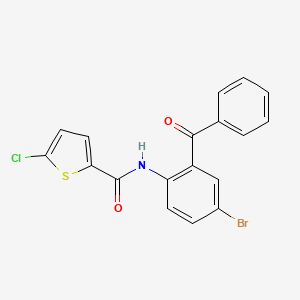

N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

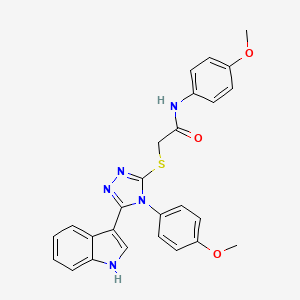

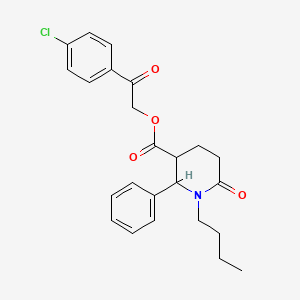

The compound “N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide” is likely to be a complex organic molecule. It seems to contain a benzoyl group, a bromophenyl group, a chlorothiophene group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex, given the presence of multiple functional groups. It might contain multiple bonds, aromatic bonds, and possibly a six-membered ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. It’s likely that it could undergo reactions typical of carboxamides, bromophenyls, and chlorothiophenes .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. These could include its melting point, boiling point, density, and solubility .Scientific Research Applications

Inhibitors for Antimalarial Development

Benzothiophene derivatives, including bromo-benzothiophene carboxamide derivatives, have been identified as potent inhibitors of Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR). These compounds, such as 3‐Bromo‐N‐(4‐fluorobenzyl)‐benzo[b]thiophene‐2‐carboxamide, have shown significant potency in inhibiting the development of the parasitic stages responsible for malaria. This application demonstrates the potential of such derivatives in the development of new antimalarial medications (Banerjee et al., 2011).

Antipathogenic Activity Against Biofilms

Certain thiourea derivatives, including benzothiophene carboxamide derivatives, have been synthesized and evaluated for their antipathogenic activities. These studies have indicated a significant potential in combating biofilm-forming bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their use in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Catalysis and Material Synthesis

N-Benzoyl thiourea derivatives have found applications in catalysis, demonstrating their utility in facilitating various chemical reactions. For instance, the synthesis and characterization of Cu(II) and Ni(II) complexes with 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives have provided insights into their potential use as catalysts in chemical synthesis, opening avenues for the development of new materials and reaction methodologies (Binzet et al., 2009).

Molecular Recognition and Self-Assembly

Research has also explored the ability of benzamide derivatives to engage in intermolecular hydrogen bonding, facilitating the formation of heterodimers with benzene carboxylic acids. This property is significant for molecular recognition and self-assembly processes, which are fundamental in developing supramolecular chemistry applications and designing novel materials (Chaudhari & Suryaprakash, 2012).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClNO2S/c19-12-6-7-14(21-18(23)15-8-9-16(20)24-15)13(10-12)17(22)11-4-2-1-3-5-11/h1-10H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAFQSDXQWSTLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-isobutyl-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2727271.png)

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2727274.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide](/img/structure/B2727275.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2727276.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2727277.png)

![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)

![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)

![2-[(2-Fluorobenzoyl)amino]propanoic acid](/img/structure/B2727291.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2727293.png)